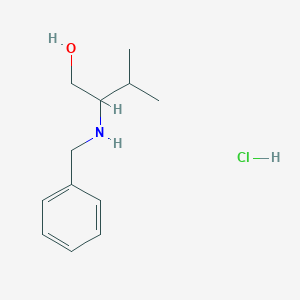

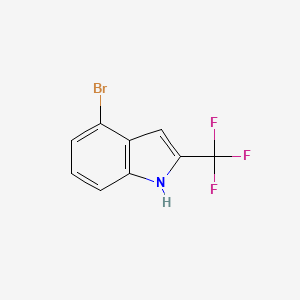

![molecular formula C14H16FNO4 B1373439 Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate CAS No. 1260760-22-2](/img/structure/B1373439.png)

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate

Description

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate is a chemical compound with the molecular formula C13H17NO4 . It is related to 4-Methoxybenzylamine, which is a primary amine used for amination reactions of functionalized aryl bromides, synthesis of functionalized organopolyphosphazenes for in vivo applications, synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities, and studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .

Molecular Structure Analysis

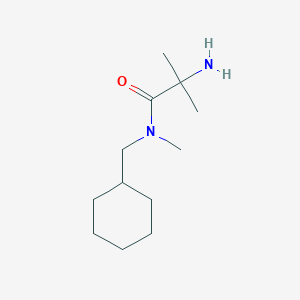

The molecular structure of this compound can be represented by the InChI code1S/C13H17NO4/c1-14(17-2)12(15)8-9-13(16)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .

Scientific Research Applications

Synthesis and Structural Characterization

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate and related compounds have been synthesized and characterized for various applications. For instance, (S)-Benzyl-2-(benzyloxycarbonylamino)-4-oxobutanoate was synthesized from L-methionine, characterized by 1H NMR, IR, MS, and tested for optical purity using HPLC and polarimeter methods (安莲英 et al., 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored. For example, certain compounds have been studied for their potential in inhibiting rat polymorphonuclear leukocyte 5-lipoxgenase in vitro and as inhibitors of leukotriene D4-induced bronchospasm in vivo (J. Musser et al., 1987).

Photopolymerization

In the field of materials science, specific derivatives of this compound have been proposed as photoiniferters in nitroxide-mediated photopolymerization. The study investigated the photophysical and photochemical properties of these compounds (Y. Guillaneuf et al., 2010).

Anti-Diabetic Potential

Research has been conducted on the effects of succinamic acid derivatives, like 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, on plasma glucose, serum insulin, and lipid profiles in experimental diabetic rats, suggesting potential applications in diabetes management (Nikhil Khurana et al., 2018).

Chemical Transformations

The compound has been involved in various chemical transformations. For example, studies have looked into the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate (Urška Bratušek et al., 1998).

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of derivatives have been conducted, revealing insights into their vibrational, structural, electronic, and optical properties, with implications for their biological activities (K. Vanasundari et al., 2018).

Properties

IUPAC Name |

3-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPUCPQSPVPDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849461, DTXSID101166539 | |

| Record name | 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-38-4, 1260760-22-2 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Benzyloxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

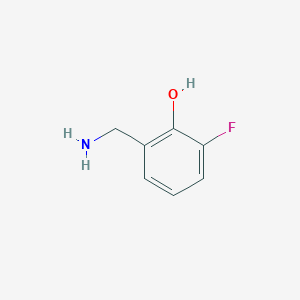

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)

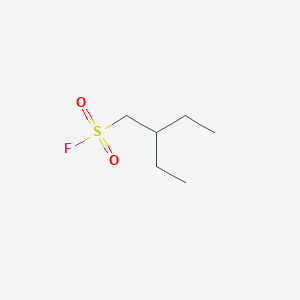

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

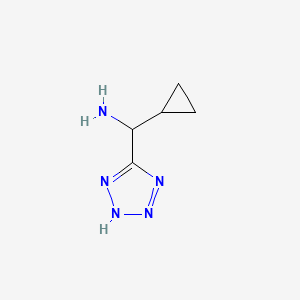

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)